molecular formula C7H10N6 B15238751 1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine

1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B15238751
M. Wt: 178.20 g/mol
InChI Key: KTDZWBRIGFBHCL-UHFFFAOYSA-N
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Description

1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of nitrogen atoms in the rings contributes to the compound’s reactivity and potential for forming hydrogen bonds, which can be crucial for biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method is the cyclocondensation of hydrazine with a 1,3-diketone to form the pyrazole ring. The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The final step involves coupling the two rings through an ethyl linker .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions. The nitrogen atoms in the pyrazole and triazole rings can form hydrogen bonds with amino acid residues in proteins, affecting their function. This compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
  • 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
  • 1-(2-pyrrolidinoethyl)piperazine

Uniqueness

1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both pyrazole and triazole rings, which confer distinct chemical and biological properties. The combination of these rings in a single molecule allows for diverse reactivity and potential for multiple biological activities, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

1-(2-pyrazol-1-ylethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H10N6/c8-7-9-6-13(11-7)5-4-12-3-1-2-10-12/h1-3,6H,4-5H2,(H2,8,11)

InChI Key

KTDZWBRIGFBHCL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCN2C=NC(=N2)N

Origin of Product

United States

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